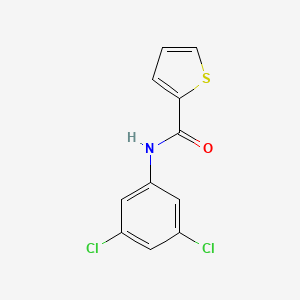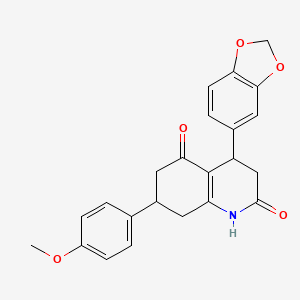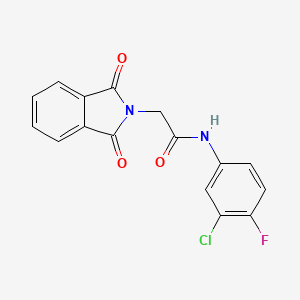
4-(2-methoxyphenoxy)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a derivative within the class of piperidine-carboxylic acids, which are of interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential as building blocks in chemical synthesis.
Synthesis Analysis
- Synthesis methods for similar compounds often involve multi-step reactions, including acylation, sulfonation, and substitution, as demonstrated in the synthesis of related compounds like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate (Wang et al., 2015).
Molecular Structure Analysis
- The molecular structure of related compounds is often confirmed using techniques such as NMR, MS, and X-ray single crystal diffraction. For instance, novel pyridine derivatives were characterized in this way (Feng, 2011).
Chemical Reactions and Properties
- Piperidine derivatives are known to undergo various chemical reactions, such as the acid-catalyzed ring opening, forming diverse products like dibenzoxanthenes and diarylmethanes (Gazizov et al., 2015).
Physical Properties Analysis
- The physical properties of such compounds, like melting points, solubility, and crystalline structure, can be studied through techniques like X-ray powder diffraction, as seen in related studies (Wang et al., 2017).
Chemical Properties Analysis
- Chemical properties, including reactivity, stability, and functional group behavior, can be explored through spectroscopic and theoretical studies. For example, a study on 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid investigated its spectroscopic properties using various techniques (Devi et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of novel pyridine derivatives, including compounds similar in structure to 4-(2-methoxyphenoxy)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid, showcases the exploration of antimicrobial activities. These compounds have demonstrated variable and modest activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
- Research into pyridine derivatives, including structures similar to this compound, has found considerable antibacterial activity. These studies contribute to the understanding of how structural modifications can enhance or modulate the biological activities of chemical compounds, providing insights into the design of new drugs with improved efficacy and safety profiles (Tamer et al., 2018).
Advanced Material Synthesis
- The development of new materials often involves the synthesis of complex organic compounds. Research into piperidine-4-carboxylic acid derivatives, including this compound, highlights the role of these compounds in the synthesis of materials with potential applications in various fields, including electronics, photonics, and nanotechnology. Such studies are crucial for advancing material science and engineering (Schmid et al., 2004).
Catalysis
- Catalysis is a critical area of research where organic compounds play a vital role in developing new catalytic processes. Studies involving compounds like this compound contribute to the understanding of how these molecules can act as ligands or catalysts in chemical reactions, leading to more efficient and selective processes in organic synthesis (Orio et al., 2010).
Corrosion Inhibition
- The study of corrosion inhibition is another area where this compound and its derivatives could potentially contribute. Research into similar compounds has shown that they can effectively inhibit corrosion in metals, offering insights into developing new corrosion inhibitors for industrial applications (Satpati et al., 2020).
Propriétés
IUPAC Name |
4-(2-methoxyphenoxy)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-7-2-3-8-17(16)25-19(18(22)23)9-12-21(13-10-19)14-15-6-4-5-11-20-15/h2-8,11H,9-10,12-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBCJFSFZQPIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)CC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)
![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)
![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)


![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)

![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)
![(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601319.png)
![3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5601327.png)
![2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5601332.png)